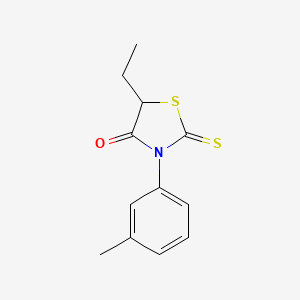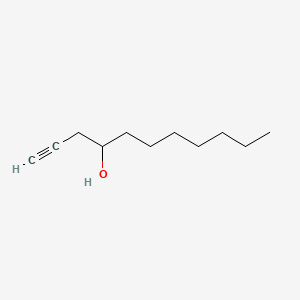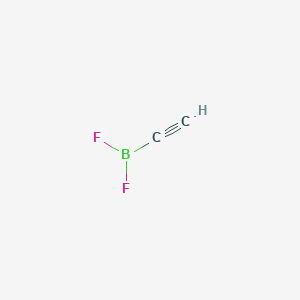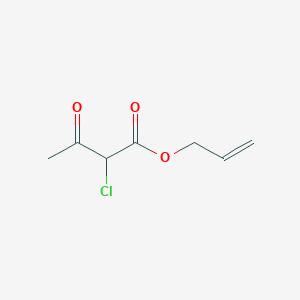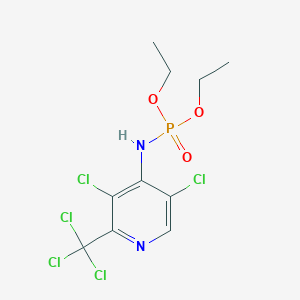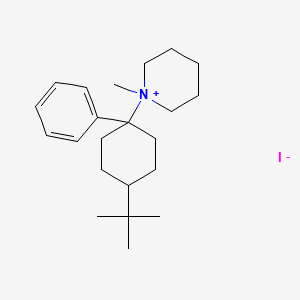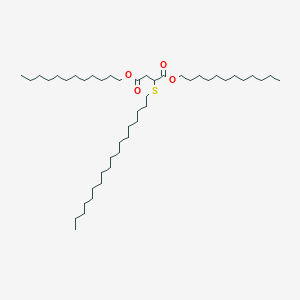![molecular formula C11H9NO B14701004 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline CAS No. 21691-04-3](/img/structure/B14701004.png)
3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrocyclobuta[b]quinoline 3-oxide is a nitrogen-containing heterocyclic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a cyclobutane ring fused to the quinoline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoline 3-oxide can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted alkylidenecyclopropanes. This reaction proceeds via an intramolecular nucleophilic attack of the isocyanide group to the carbon-carbon double bond, followed by cyclopropane ring expansion . The reaction conditions typically involve the use of a silver ion as a catalyst and moderate to excellent yields can be achieved .
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydrocyclobuta[b]quinoline 3-oxide are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic route mentioned above suggests potential for industrial application .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrocyclobuta[b]quinoline 3-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline 3-oxide involves its interaction with molecular targets through its nitrogen-containing heterocyclic structure. This interaction can lead to various biological effects, such as inhibition of enzymes or interference with cellular processes. The specific pathways and targets depend on the derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Quinolone: Known for its antibacterial properties and used in various antibiotics.
Isoquinoline: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
1,2-Dihydrocyclobuta[b]quinoline 3-oxide is unique due to its fused cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This structural feature allows for unique applications and interactions in both chemical and biological contexts .
Eigenschaften
CAS-Nummer |
21691-04-3 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-oxido-1,2-dihydrocyclobuta[b]quinolin-3-ium |
InChI |
InChI=1S/C11H9NO/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,7H,5-6H2 |
InChI-Schlüssel |
HOPIOBBAWLYOQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=[N+](C3=CC=CC=C3C=C21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


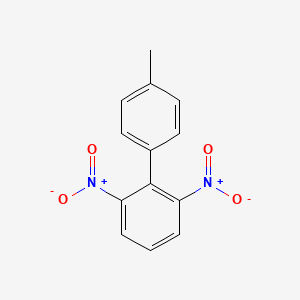
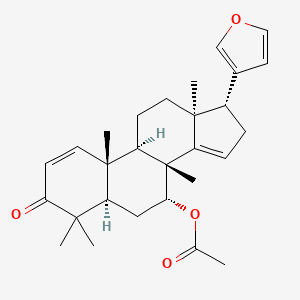
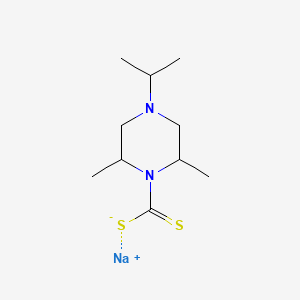
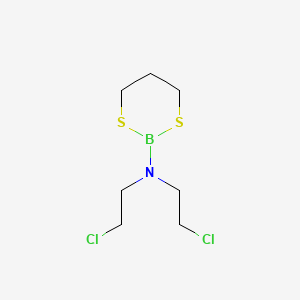
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
